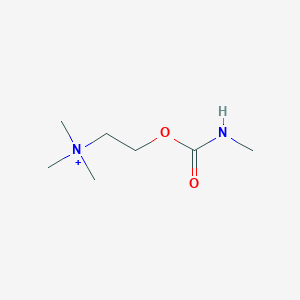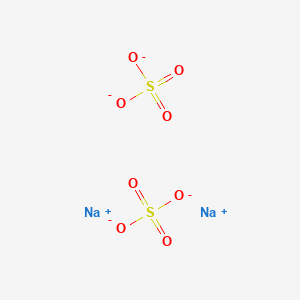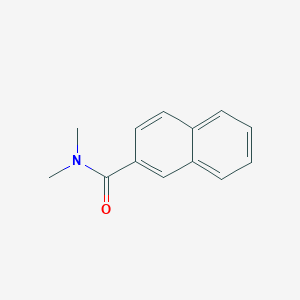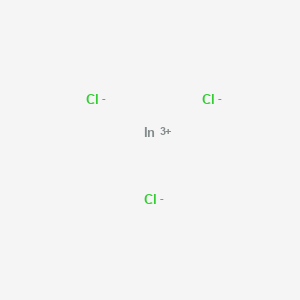
Indium(3+);trichloride
Übersicht
Beschreibung
Synthesis Analysis
Indium(3+) trichloride has been synthesized through various methods, including the catalyzed imino Diels-Alder reactions, which efficiently produce cyclopentaquinolines, azabicyclooctanones, and previously unreported series of azabicyclononanones (Babu & Perumal, 1998). Additionally, reactions of indole with aromatic aldehydes and Schiff's bases catalyzed by anhydrous InCl3 result in the efficient synthesis of bis-indolylmethanes (Babu, Sridhar, & Perumal, 2000).
Molecular Structure Analysis
The molecular structure of indium(3+) trichloride derivatives has been extensively studied. For instance, the crystal structure of trichlorobis(tetrahydrofuran)indium(III) showcases a trigonal bipyramidal geometry with three Cl atoms in equatorial positions and two axial tetrahydrofuran ligands (Whittlesey & Ittycheriah, 1994).
Chemical Reactions and Properties
Indium(3+) trichloride is notable for its catalytic properties in organic synthesis. It has been utilized in various reactions including the regioselective allylation of alkynes, stereoselective debromination of vic-aryl-substituted dibromides, and in the synthesis of α-amino phosphonates, demonstrating its versatility as a Lewis acid catalyst (Ranu, 2000).
Physical Properties Analysis
The physical properties of indium(3+) trichloride complexes, such as trichlorobis(hexamethylphosphoramide)In(III), have been characterized, revealing a pentacoordinated structure with trigonal bipyramidal arrangement, contributing to our understanding of its reactivity and stability (Sinha, Pakkanen, & Niinistö, 1982).
Chemical Properties Analysis
The chemical properties of indium(3+) trichloride, such as its ability to stabilize and react with allyl and 2-methylallyl compounds to form highly fluxional solutions and solid-state structures, highlight its potential in synthetic chemistry and materials science (Peckermann, Raabe, Spaniol, & Okuda, 2011).
Wissenschaftliche Forschungsanwendungen
1. Medical and Biological Applications
- Application : Indium(III) complexes are used in a wide range of biological and medical applications. They emit Auger electrons, making them a choice for these applications .
- Methods : The properties of these complexes depend on the primary ligand used for their syntheses. Methods of synthesizing xanthates, dithiocarbamate, phthalocyanine, thiosemicarbazone, and naphthalocyanine complexes of indium(III) are discussed .
- Results : Indium(III) complexes have displayed good performance in all these biological and medical applications. They have antibacterial, antifungal, and antiviral potential. Other applications include anticancer, bioimaging, radiopharmaceutical, photodynamic chemotherapy, antioxidants, and optical limiting applications .
2. Antimicrobial Activities
- Application : Indium(III) complexes have been extensively studied for their antimicrobial activities against various microorganisms, including bacteria, fungi, viruses, and parasites .
- Methods : The specific mechanism of action of indium(III) complexes in antimicrobial therapy can vary depending on the type of microorganism being targeted .
- Results : The antimicrobial potential of indium(III) complexes is comprehensively discussed .
3. Organic Catalyst
- Application : Trivalent indium ions are used as catalysts in organic synthesis .
- Methods : Their salts are reacted with various organic ligands to form different trivalent complexes of indium for these applications .
- Results : The use of different trivalent complexes as catalysts in organic synthesis are discussed .
4. Precursor for Chalcogenides Nanoparticles
- Application : Indium(III) complexes are used as precursor materials in the controlled synthesis of chalcogenides nanoparticles .
- Methods : Their usage as a precursor of indium oxide, indium sulfide, indium tellurides and indium selenides are examined .
- Results : Their usefulness as precursor materials in the controlled synthesis of chalcogenides nanoparticles is discussed .
5. Organic Light-Emitting Diodes (OLEDs)
- Application : Indium(III) complexes are used in the production of organic light-emitting diodes (OLEDs) .
- Methods : Their application as organic light-emitting diodes (OLEDs) are discussed .
- Results : Their application as organic light-emitting diodes (OLEDs) are discussed .
6. Photovoltaics
- Application : Indium(III) complexes are used in photovoltaics .
- Methods : Their application in photovoltaics are discussed .
- Results : Their application in photovoltaics are discussed .
7. Lewis Acid for Organic Synthesis
- Application : Indium trichloride is an efficient Lewis Acid for organic synthesis .
- Methods : It is used as a catalyst in Friedel-Crafts and Diels Alder reactions assisting the C-C bond formation .
- Results : The use of Indium trichloride in these reactions has been found to be effective .
8. Additive in Alkaline-Manganese Batteries
- Application : Indium trichloride is used as an additive in alkaline-manganese batteries to deter gassing .
- Methods : It is added during the manufacturing process of the batteries .
- Results : The addition of Indium trichloride helps in improving the performance and safety of the batteries .
9. Precursor for Organometallic Manufacture
- Application : Indium trichloride is used as a precursor for organometallic manufacture .
- Methods : It is used for the synthesis of tri-methyl Indium for MOCVD processes .
- Results : The use of Indium trichloride in these processes has been found to be effective .
7. Lewis Acid for Organic Synthesis
- Application : Indium trichloride is an efficient Lewis Acid for organic synthesis .
- Methods : It is used as a catalyst in Friedel-Crafts and Diels Alder reactions assisting the C-C bond formation .
- Results : The use of Indium trichloride in these reactions has been found to be effective .
8. Additive in Alkaline-Manganese Batteries
- Application : Indium trichloride is used as an additive in alkaline-manganese batteries to deter gassing .
- Methods : It is added during the manufacturing process of the batteries .
- Results : The addition of Indium trichloride helps in improving the performance and safety of the batteries .
9. Precursor for Organometallic Manufacture
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
indium(3+);trichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.In/h3*1H;/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCMQHVBLHHWTO-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cl-].[Cl-].[Cl-].[In+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3In | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Indium trichloride | |
CAS RN |
10025-82-8, 12672-70-7, 13465-10-6 | |
| Record name | Indium trichloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10025-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012672707 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indium chloride (InCl) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013465106 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.500 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | INDIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31JB8MKF8Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


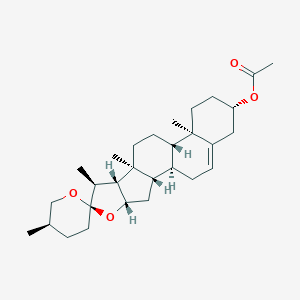

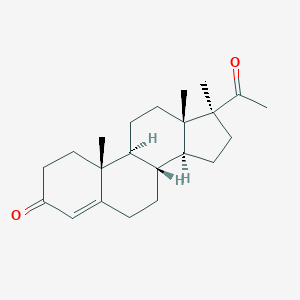
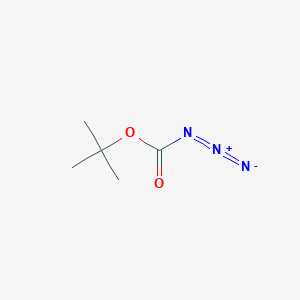



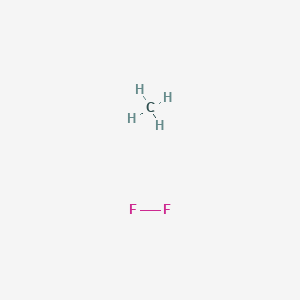
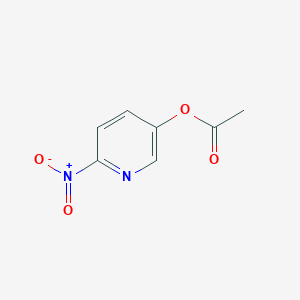
![Indeno[1,7-ab]pyrene](/img/structure/B86592.png)
